1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride
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Overview
Description
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities . This compound features a piperidine ring substituted with tert-butyl, methyl, and phenyl groups, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butylamine, methylamine, and phenylacetaldehyde in the presence of a suitable catalyst can lead to the formation of the desired piperidine derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride has diverse scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific receptors or enzymes.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride can be compared with other piperidine derivatives, such as:
1-tert-butyl-3-phenylpiperidine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-phenylpiperidine: Lacks both the tert-butyl and methyl groups, resulting in different chemical properties and applications.
1-methyl-4-phenylpiperidine: Lacks the tert-butyl group, influencing its stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-12-17(15(2,3)4)11-10-16(13,18)14-8-6-5-7-9-14;/h5-9,13,18H,10-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLOURHFKCFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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